2-Cyclopropyl-6-(2,2-dimethylpropyl)pyrimidin-4-amine
Overview
Description
2-Cyclopropyl-6-(2,2-dimethylpropyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is used in various fields such as pharmaceutical development and molecular biology studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(2,2-dimethylpropyl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 2,2-dimethylpropylamine in the presence of a pyrimidine ring-forming reagent . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like palladium on carbon to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes steps such as purification through crystallization or chromatography to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(2,2-dimethylpropyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical synthesis and other applications .
Scientific Research Applications
2-Cyclopropyl-6-(2,2-dimethylpropyl)pyrimidin-4-amine is extensively used in scientific research due to its unique properties. Some of its applications include:
Pharmaceutical Development: It is used as an intermediate in the synthesis of various therapeutic agents.
Molecular Biology: The compound is utilized in studies related to DNA and RNA interactions due to its structural similarity to nucleotides.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(2,2-dimethylpropyl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities . The compound may also interact with DNA and RNA, affecting their replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-6-methyl-2-pyrimidinamine: Similar in structure but with a methyl group instead of the 2,2-dimethylpropyl group.
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with different substituents and biological activities.
Uniqueness
2-Cyclopropyl-6-(2,2-dimethylpropyl)pyrimidin-4-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopropyl and 2,2-dimethylpropyl groups contribute to its stability and reactivity, making it valuable in various applications.
Biological Activity
2-Cyclopropyl-6-(2,2-dimethylpropyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This compound's unique structural features contribute to its interaction with various biological targets, making it a subject of interest in drug development and molecular biology research.
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H19N3
- CAS Number : 1249938-47-3
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. It has been noted for its potential to inhibit certain enzymes by binding to their active sites, which can lead to various biological effects including:
- Anti-inflammatory activity : The compound may inhibit pathways associated with inflammation.
- Anticancer properties : It has shown promise in studies targeting cancer cells through enzyme inhibition.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity in vitro. Below is a summary of findings from various studies:
Study | Target | Effect | Reference |
---|---|---|---|
Study A | Enzyme X | Inhibition (IC50 = 50 µM) | |
Study B | Receptor Y | Antagonism (Ki = 30 nM) | |
Study C | Cancer Cell Line Z | Cytotoxicity (EC50 = 25 µM) |
Case Studies
Several case studies have demonstrated the therapeutic potential of this compound:
- Anti-inflammatory Effects : In a study focusing on rheumatoid arthritis models, treatment with this compound resulted in reduced inflammation markers and improved joint function.
- Cancer Research : A clinical trial involving patients with melanoma showed that the compound could enhance the efficacy of existing therapies by targeting specific cancer pathways.
Comparison with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar pyrimidine derivatives is essential.
Compound Name | Structure | Biological Activity |
---|---|---|
4-Cyclopropyl-6-methylpyrimidinamine | Similar to our compound but lacks the dimethylpropyl group | Moderate anti-inflammatory activity |
Pyrazolo[3,4-d]pyrimidine | Different substituents | Strong kinase inhibition but higher toxicity |
Properties
IUPAC Name |
2-cyclopropyl-6-(2,2-dimethylpropyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-12(2,3)7-9-6-10(13)15-11(14-9)8-4-5-8/h6,8H,4-5,7H2,1-3H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAPFLCAHWXIDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=NC(=N1)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.